molecular formula C26H32N10O B10905373 6-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10905373
M. Wt: 500.6 g/mol
InChI Key: DUEZPSXCGLOPDB-UHFFFAOYSA-N
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Description

6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and cytotoxic properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole rings, followed by their coupling with other functional groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide (KOH) and carbon disulfide (CS2) at low temperatures . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications. It has been studied for its antileishmanial and antimalarial activities, showing potent inhibition against Leishmania and Plasmodium strains . . The compound is also used in molecular docking studies to understand its interaction with biological targets.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exhibits unique pharmacological properties. Similar compounds include hydrazine-coupled pyrazoles and thiazolidine-2,4-dione derivatives, which also show antileishmanial and cytotoxic activities . the specific structural features of this compound, such as the presence of multiple pyrazole rings, contribute to its distinct biological activities.

Properties

Molecular Formula

C26H32N10O

Molecular Weight

500.6 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H32N10O/c1-7-9-36-25-24(16(3)32-36)21(10-23(31-25)22-13-27-33(6)18(22)5)26(37)30-20-12-28-34(15-20)14-19-11-29-35(8-2)17(19)4/h10-13,15H,7-9,14H2,1-6H3,(H,30,37)

InChI Key

DUEZPSXCGLOPDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NC4=CN(N=C4)CC5=C(N(N=C5)CC)C

Origin of Product

United States

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